2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Overview
Description
“2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1172990-48-5 . It has a molecular weight of 250.14 . The IUPAC name for this compound is 2-(2-chloro-6-fluorobenzyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride” is 1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- Synthesis and Reactivity : A study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), synthesized via a hydride transfer, provides insights into the synthesis and characterization of related compounds, including vibrational spectra, NMR, and HOMO-LUMO analysis. This compound shows potential for applications in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Identification and Derivatization Studies
- Spectroscopic Identification : Identification of novel hydrochloride salts of cathinones and their spectroscopic properties, including NMR and X-ray diffraction, demonstrates the potential of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride in forensic science for substance identification (Nycz et al., 2016).
Enantioselective Syntheses
- Enantioselective Syntheses : Research on enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines, closely related to the compound , underscores its potential in stereoselective organic synthesis, a critical aspect of drug development (Wu, Lee, & Beak, 1996).
Solution Formulation for Poorly Soluble Compounds
- Pharmaceutical Formulations : A study on the formulation of a poorly water-soluble compound highlights the relevance of such compounds in developing stable and effective pharmaceutical formulations, particularly for compounds with similar solubility profiles (Burton et al., 2012).
Advanced Photophysical Characterization
- Fluorescence Studies : Investigations into the fluorescence properties of certain pyrrolidine derivatives, which include related fluorophenyl compounds, reveal the potential for these compounds in advanced photophysical applications and biological imaging (Nolan et al., 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMQIXDPWDKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC=C2Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride | |
CAS RN |
1172990-48-5 | |
Record name | 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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